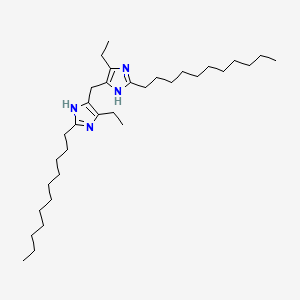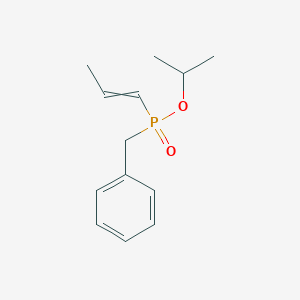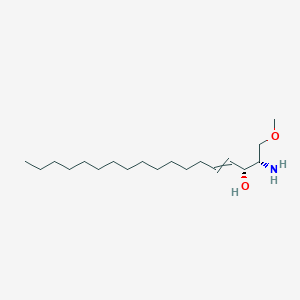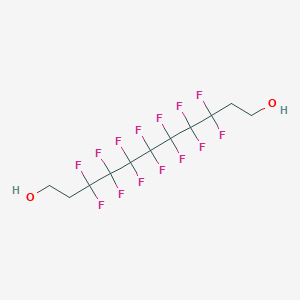![molecular formula C13H12O4 B12559420 5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl- CAS No. 163597-63-5](/img/structure/B12559420.png)
5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- is a polycyclic aromatic compound containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzaldehyde with a dioxolane derivative in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as toluene or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Applications De Recherche Scientifique
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8H-1,3-Dioxolo4,5-hbenzopyran-8-one : Another dioxolo-benzopyran derivative with similar structural features.
- 5H-1,3-Dioxolo4,5-gbenzopyran-7(8H)-one : A closely related compound with slight variations in the substituent positions.
Uniqueness
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
163597-63-5 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
7-propyl-[1,3]dioxolo[4,5-g]isochromen-5-one |
InChI |
InChI=1S/C13H12O4/c1-2-3-9-4-8-5-11-12(16-7-15-11)6-10(8)13(14)17-9/h4-6H,2-3,7H2,1H3 |
Clé InChI |
UQMOOBFMUJITLL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=CC3=C(C=C2C(=O)O1)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)

![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
